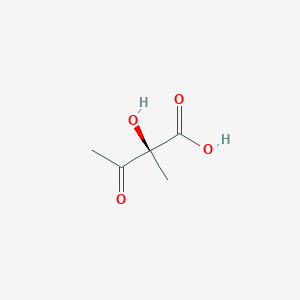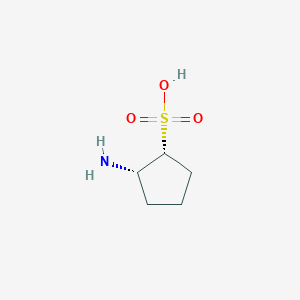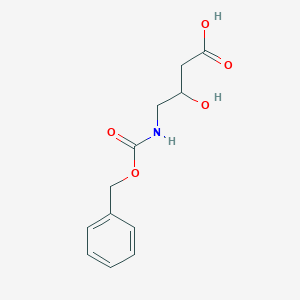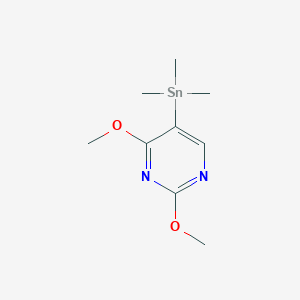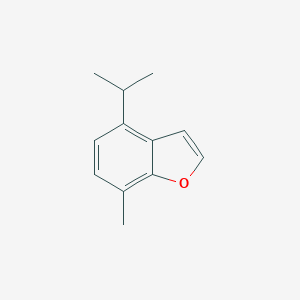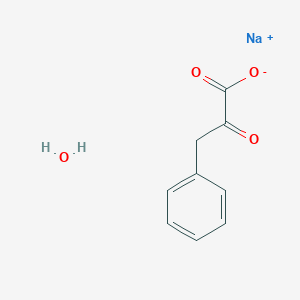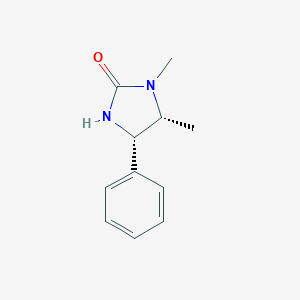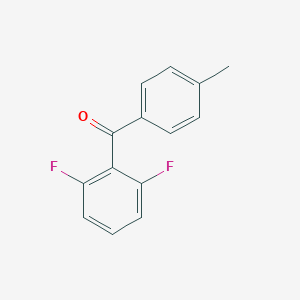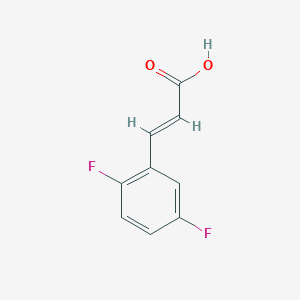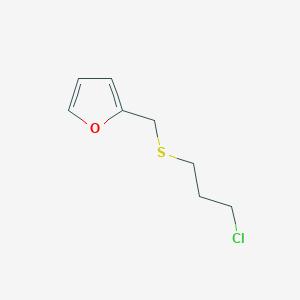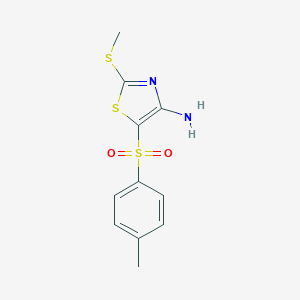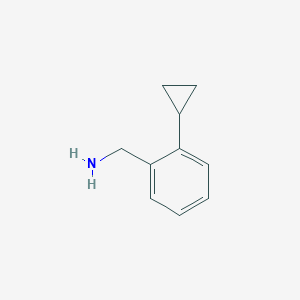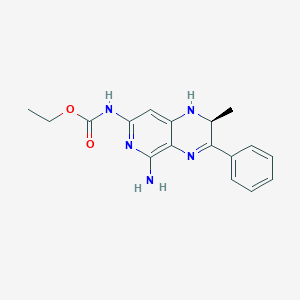
Mivobulin
Descripción general
Descripción
Mivobulin, also known as NSC 613862, is a tubulin inhibitor . It binds to tubulin in the region that overlaps the colchicine site and inhibits tubulin polymerization . Mivobulin promotes the formation of abnormal polymers and a GTPase activity in the tubulin dimer .
Synthesis Analysis
The synthesis of Mivobulin involves the condensation of N-(2-amino-4-chloro-3-nitropyridin-6-yl)carbamic acid ethyl ester with (1R,2S)-2-amino-1-phenyl-1-propanol . This process occurs by means of triethylamine in refluxing ethanol .Molecular Structure Analysis
Mivobulin has a molecular formula of C17H19N5O2 . It contains a total of 45 bonds, including 26 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 (thio-) carbamate (aromatic), 1 imine (aromatic), 1 primary amine (aromatic), and 1 secondary amine .Chemical Reactions Analysis
Mivobulin binds to tubulin in the region that overlaps the colchicine site, inhibiting tubulin polymerization . This results in the promotion of the formation of abnormal polymers and a GTPase activity in the tubulin dimer .Aplicaciones Científicas De Investigación
Systemic Light-Chain Amyloidosis Treatment : Mivobulin is mentioned as a potential therapeutic target for systemic light-chain amyloidosis (Comenzo et al., 2012).
Intestinal Absorption Studies : The MIVO® combined with EpiIntestinalTMTM platform, which could be similar in application to Mivobulin, is used to study the passage of molecules in models of the small intestinal barrier (Marrella et al., 2019).
Breast Cancer Research : 99mTc-MIBI, a technetium-based compound, is used to trace specific cellular processes and functions in breast cancer, which could be relevant to Mivobulin’s potential applications in cancer research (Vecchio & Salvatore, 2004).
Cancer Cell Line Studies : Mimosine and aphidicolin, chemical compounds used in cell cycle synchronization, result in increases in certain protein levels in human cancer cell lines. This is related to potential research uses of Mivobulin in cell biology (Ji et al., 1997).
Immunoglobulin Treatment in Pregnancy : MIVIg treatment, presumably an immunoglobulin, was effective in pregnancies with recurrent spontaneous abortion, indicating potential applications of Mivobulin in immunological or reproductive health contexts (Yamada et al., 1998), (Morikawa et al., 2001).
Gene Delivery in Cardiac Applications : Ultrasound-targeted microbubble destruction (UTMD) is a technique used to deliver genes post-myocardial infarction in mice, which may have parallels in the application of Mivobulin in gene therapy or cardiac health (Fujii et al., 2009).
Molecular Imprinting Technology : This technology, potentially related to Mivobulin’s applications, is used in affinity separations, medical diagnostics, drug delivery, and catalysis (Algieri et al., 2014).
Safety And Hazards
Mivobulin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, the area should be ventilated, and personnel should be evacuated to safe areas .
Propiedades
IUPAC Name |
ethyl N-[(2S)-5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-3-24-17(23)21-13-9-12-15(16(18)20-13)22-14(10(2)19-12)11-7-5-4-6-8-11/h4-10,19H,3H2,1-2H3,(H3,18,20,21,23)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBDOTXPQDVHIP-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)NC(C(=N2)C3=CC=CC=C3)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)N[C@H](C(=N2)C3=CC=CC=C3)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40924135 | |
| Record name | Ethyl hydrogenato (5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40924135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mivobulin | |
CAS RN |
122332-18-7 | |
| Record name | Mivobulin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122332187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl hydrogenato (5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40924135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIVOBULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96U5LG549X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



